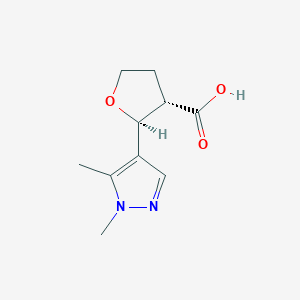

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Description

The compound (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral molecule featuring a tetrahydrofuran (THF) ring substituted with a 1,5-dimethylpyrazole moiety and a carboxylic acid group. Its stereochemistry at the 2S and 3S positions confers unique conformational rigidity, influencing its intermolecular interactions and biological activity.

The THF and pyrazole motifs are common in medicinal chemistry due to their hydrogen-bonding capabilities (as discussed in ) and metabolic stability . The carboxylic acid group enhances solubility and enables salt formation, critical for pharmacokinetic optimization.

Properties

CAS No. |

1820580-50-4 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m0/s1 |

InChI Key |

YMBYFNQNRYQDRM-CBAPKCEASA-N |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)C(=O)O |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CCO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrazole and tetrahydrofuran derivatives.

Key Steps:

Reaction Conditions: Typical conditions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and temperature control (ranging from room temperature to reflux conditions).

Industrial Production Methods

Industrial production methods may involve:

Optimization of Reaction Conditions: Scaling up the reaction while maintaining efficiency and yield.

Purification Techniques: Use of crystallization, distillation, or chromatography to obtain the pure compound.

Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

Biological Pathways: Investigated for its effects on various biological pathways.

Medicine

Drug Development:

Therapeutic Agents: Explored for its potential as a therapeutic agent in treating certain diseases.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations :

- Pyrazole vs. Purine/Pyrimidine : The target compound’s 1,5-dimethylpyrazole substituent distinguishes it from nucleoside analogs (e.g., ), which prioritize hydrogen bonding with nucleic acids .

- Fluorinated Chains : Compound 16 () incorporates heptadecafluoroundecanamido groups, enhancing lipophilicity and bioavailability compared to the target compound’s simpler alkyl groups .

Hydrogen Bonding and Crystal Packing

emphasizes the role of hydrogen bonding in molecular aggregation. The target compound’s carboxylic acid and pyrazole groups can act as both donors and acceptors, enabling diverse crystal packing modes. In contrast:

Biological Activity

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, with the CAS number 1820580-50-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C10H14N2O3

- Molecular Weight: 210.23 g/mol

- Purity: ≥95%

These properties suggest a moderate complexity in terms of molecular interactions, which may contribute to its biological activity.

Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms by which (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid exerts its effects are still under investigation but may involve the modulation of various signaling pathways.

- Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals and reduce oxidative stress in cellular systems.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.

Efficacy Studies

A summary of relevant studies involving (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is presented in the following table:

| Study | Biological System | Concentration | Observed Effect |

|---|---|---|---|

| Study A | Cancer Cell Lines (e.g., HT-29) | 10 µM | Inhibition of cell proliferation |

| Study B | Animal Model (Diabetes-induced) | 20 mg/kg | Reduction in blood glucose levels |

| Study C | In vitro Antioxidant Assay | 50 µM | Significant reduction in ROS levels |

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of pyrazole derivatives, (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid was tested against various cancer cell lines. Results demonstrated a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-diabetic Effects

Another study involving diabetic rats showed that administration of this compound at a dosage of 20 mg/kg resulted in a significant decrease in fasting blood glucose levels over a period of one week. This effect was comparable to that observed with standard antidiabetic medications such as glibenclamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.